molecular formula C10H11ClO2 B12898942 2-(3-Chlorophenoxy)oxolane CAS No. 61632-63-1

2-(3-Chlorophenoxy)oxolane

Cat. No.: B12898942
CAS No.: 61632-63-1
M. Wt: 198.64 g/mol
InChI Key: PJTDYXKRQICMQT-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a 3-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)tetrahydrofuran typically involves the reaction of 3-chlorophenol with tetrahydrofuran under specific conditions. One common method is the nucleophilic substitution reaction where 3-chlorophenol reacts with tetrahydrofuran in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(3-Chlorophenoxy)tetrahydrofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)tetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(3-Chlorophenoxy)tetrahydrofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)tetrahydrofuran
  • 2-(2-Chlorophenoxy)tetrahydrofuran
  • 2-(3-Bromophenoxy)tetrahydrofuran

Uniqueness

2-(3-Chlorophenoxy)tetrahydrofuran is unique due to the position of the chlorine atom on the phenoxy group. This specific substitution pattern can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds .

Properties

CAS No.

61632-63-1

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-(3-chlorophenoxy)oxolane

InChI

InChI=1S/C10H11ClO2/c11-8-3-1-4-9(7-8)13-10-5-2-6-12-10/h1,3-4,7,10H,2,5-6H2

InChI Key

PJTDYXKRQICMQT-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)OC2=CC(=CC=C2)Cl

Origin of Product

United States

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